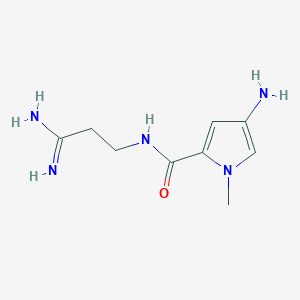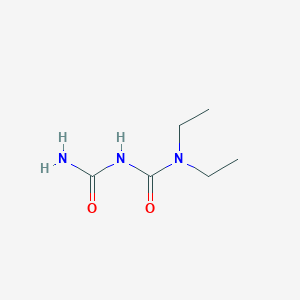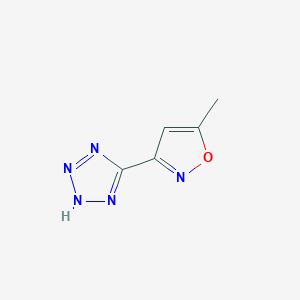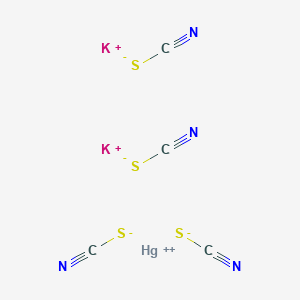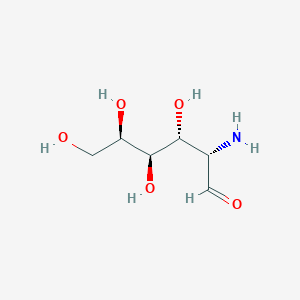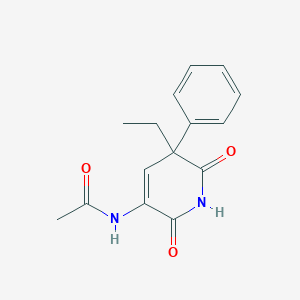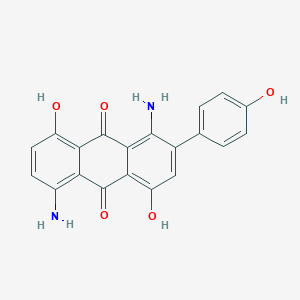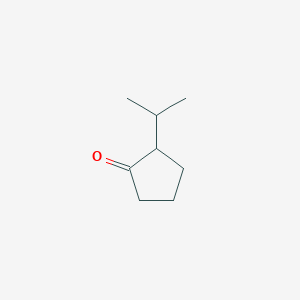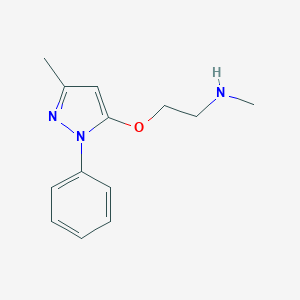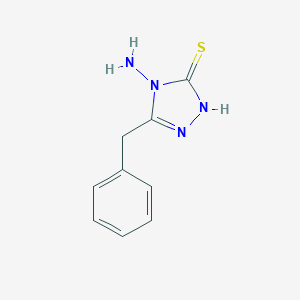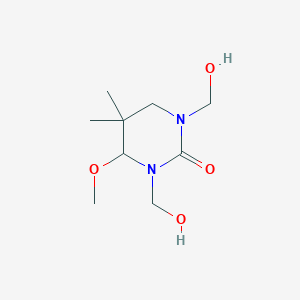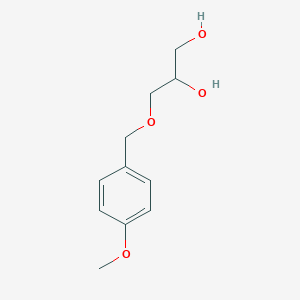
1,1,1-Trifluoro-4-iodo-2,2-bis(trifluoromethyl)butane
Overview
Description
Synthesis Analysis
1,1,1-Trifluoro-4-iodo-2,2-bis(trifluoromethyl)butane is synthesized through processes involving trifluoromethylated alcohols. For example, trifluoromethylated alcohols such as 2,5-bis(trifluoromethyl)hexane-2,5-diol and similar compounds were prepared by direct nucleophilic trifluoromethylation of corresponding diketo compounds with (trifluoromethyl)trimethylsilane. These methods highlight the importance of trifluoromethyl groups in the synthesis of complex fluorinated compounds (Singh, Twamley, & Shreeve, 2001).
Molecular Structure Analysis
The molecular structure of such compounds can be quite complex and is often characterized using X-ray crystallography. For instance, compounds like 1,4-bis(dimesitylphosphino)-2,3,5,6-tetrafluorobenzene, synthesized through aromatic nucleophilic substitution, demonstrate intricate structures with large bond angles around phosphorus atoms, as revealed by X-ray crystallography (Sasaki, Tanabe, & Yoshifuji, 1999).
Chemical Reactions and Properties
Fluorinated compounds like 1,1,1-Trifluoro-4-iodo-2,2-bis(trifluoromethyl)butane often exhibit unique chemical reactions due to the presence of fluorine atoms. These reactions can include nucleophilic substitutions and redox reactions. The fluorine atoms significantly influence the chemical properties of these compounds, affecting their reactivity and interactions with other molecules.
Physical Properties Analysis
The physical properties of fluorinated compounds are heavily influenced by the presence of fluorine, which is highly electronegative. This can lead to high thermal stability and unique solubility characteristics in organic solvents. For example, some fluorinated polyimides show excellent solubility in organic solvents and high thermal stability (Yin et al., 2005).
Scientific Research Applications
Chemical Synthesis and Molecular Structures
Synthesis of Trifluoromethylated Alcohols
Compounds like 1,1,1-trifluoro-2-oxo-3-(3,4-methylenedioxyphenyl)propane-2-ol were synthesized using (trifluoromethyl)trimethylsilane, showcasing the chemical utility of trifluoromethylated compounds in creating complex alcohols with potential applications in various chemical syntheses (Singh, Twamley, & Shreeve, 2001).
Regioselective Cyclization Reactions
The compound was used in regioselective [3+3] cyclization reactions to synthesize functionalized phenols, highlighting its role in facilitating complex organic transformations (Büttner et al., 2013).
Formation of Bridged Heterocycles
Concentrated sulfuric acid promoted the intramolecular dehydration and 1,3-sulfanyl migration of derivatives, resulting in the formation of unexpected trifluoromethyl-containing bridged heterocycles (Jiang & Zhu, 2008).
Synthesis of Furans and Pyrrolidinones
The synthesis of 2,5-diethyl-3,4-bis(trifluoromethyl)furan demonstrates the application in creating furan derivatives, which are valuable in various chemical syntheses (Nishida et al., 1991).
Creation of Novel Fluorinated Compounds
The research includes the synthesis of novel compounds like 1,1,1-trifluoro-4,5,5-trimethoxyhex-3-en-2-one, indicating the broader application of trifluoromethylated compounds in developing new fluorinated chemicals (Bazhin et al., 2014).
Synthesis of Polymeric Dielectric Insulators
The compound was used in the preparation of materials like 2,2-Bis[4-“(4-fluorophenyl)buta-1,3-diynyl” phenyloxyphenyl] hexafluoropropane for use as photosensitive multilayered polymeric dielectric insulators, showing its importance in advanced materials science (Park, Chiesel, & Economy, 1994).
Future Directions
properties
IUPAC Name |
1,1,1-trifluoro-4-iodo-2,2-bis(trifluoromethyl)butane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F9I/c7-4(8,9)3(1-2-16,5(10,11)12)6(13,14)15/h1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKBGDCARGTVCJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CI)C(C(F)(F)F)(C(F)(F)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4F9I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00374773 | |
| Record name | 1,1,1-trifluoro-4-iodo-2,2-bis(trifluoromethyl)butane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00374773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
373.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1,1-Trifluoro-4-iodo-2,2-bis(trifluoromethyl)butane | |
CAS RN |
14115-45-8 | |
| Record name | 1,1,1-Trifluoro-4-iodo-2,2-bis(trifluoromethyl)butane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14115-45-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1,1-trifluoro-4-iodo-2,2-bis(trifluoromethyl)butane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00374773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 14115-45-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Ethoxyspiro[3.5]non-2-en-1-one](/img/structure/B83230.png)
